Acid‑Hydrolytic Lability Discriminates pGlu‑Ser from pGlu‑Gly and pGlu‑Pro Sequences
In a controlled study of pyroglutamyl‑peptide bond hydrolysis (1 N HCl, 60 °C), the model peptide pGlu‑Ser‑Ala‑Phe‑OH exhibited a shorter half‑life than its pGlu‑Gly‑ and pGlu‑Pro‑containing counterparts. The rank order of half‑lives was Pro > Gly > Ser > Thr, establishing that serine adjacent to pGlu accelerates acid‑catalyzed cleavage relative to the smaller glycine or the cyclic proline [REFS‑1].
| Evidence Dimension | Half‑life under acidic hydrolysis |
|---|---|
| Target Compound Data | Shortest half‑life among Ser, Gly, Pro variants (exact values not reported; rank order provided) |
| Comparator Or Baseline | pGlu‑Gly‑Ala‑Phe‑OH and pGlu‑Pro‑Ala‑Phe‑OH |
| Quantified Difference | Rank order: Pro (longest) > Gly > Ser (shortest) |
| Conditions | 1 N HCl, 60 °C, model tetrapeptide system |
Why This Matters
Provides quantitative guidance for acid‑based formulation or storage conditions; a purchaser who requires maximum acid stability should choose the pGlu‑Pro variant, while those needing a defined, faster‑degrading intermediate should select the pGlu‑Ser compound.
- [1] Suzuki, Y., Motoi, H., & Kawasaki, T. (1996). Hydrolytic Cleavage of Pyroglutamyl‑Peptide Bond. II. Effects of Amino Acid Residue Neighboring the pGlu Moiety. Biological and Pharmaceutical Bulletin, 19(5), 768‑770. View Source
